molecular formula C7H4ClN3O B11910736 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B11910736
M. Wt: 181.58 g/mol
InChI Key: XOIKZNTWIWCJEE-UHFFFAOYSA-N
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Description

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that belongs to the class of pyridopyridazines This compound is characterized by a fused ring system consisting of a pyridine ring and a pyridazine ring, with a chlorine atom at the 5-position and a ketone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,5-dichloropyridine-4-carbonitrile.

    Nucleophilic Aromatic Substitution: The 3,5-dichloropyridine-4-carbonitrile undergoes a nucleophilic aromatic substitution reaction to introduce the desired functional groups.

    Cyclization: The intermediate product is then subjected to cyclization to form the fused pyridopyridazine ring system.

    Chlorination: Finally, the compound is chlorinated at the 5-position to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:

    Batch Processing: Utilizing batch reactors to control reaction conditions and optimize yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors for efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone group.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Alcohols or amines, depending on the reducing agent used.

    Substitution: Derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,4-d]pyrimidine: Similar fused ring system but with different functional groups.

    Pyrido[2,3-b]pyrazine: Another heterocyclic compound with a different arrangement of nitrogen atoms.

Uniqueness

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

5-chloro-3H-pyrido[3,4-d]pyridazin-4-one

InChI

InChI=1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)3-10-11-7(5)12/h1-3H,(H,11,12)

InChI Key

XOIKZNTWIWCJEE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=NNC2=O)Cl

Origin of Product

United States

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